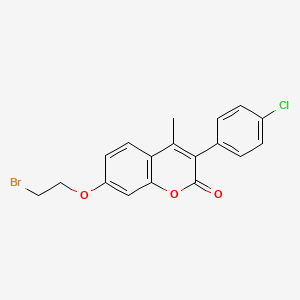

7-(2-bromoethoxy)-3-(4-chlorophenyl)-4-methyl-2H-chromen-2-one

Description

7-(2-Bromoethoxy)-3-(4-chlorophenyl)-4-methyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a bromoethoxy side chain at position 7, a 4-chlorophenyl group at position 3, and a methyl substituent at position 2. This compound serves as a key intermediate in medicinal chemistry for synthesizing bioactive molecules, particularly nitric oxide donor hybrids and acetylcholinesterase inhibitors .

Properties

Molecular Formula |

C18H14BrClO3 |

|---|---|

Molecular Weight |

393.7 g/mol |

IUPAC Name |

7-(2-bromoethoxy)-3-(4-chlorophenyl)-4-methylchromen-2-one |

InChI |

InChI=1S/C18H14BrClO3/c1-11-15-7-6-14(22-9-8-19)10-16(15)23-18(21)17(11)12-2-4-13(20)5-3-12/h2-7,10H,8-9H2,1H3 |

InChI Key |

WOPGTSPASVDZFM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OCCBr)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Core Structure Formation via Pechmann Condensation

The coumarin backbone is synthesized via the Pechmann reaction , a widely used method for constructing 4-methylcoumarins. Resorcinol and ethyl acetoacetate react under acidic conditions to yield 7-hydroxy-4-methylcoumarin (Scheme 1).

Reaction Conditions

-

Reactants : Resorcinol (1.5 mmol), ethyl acetoacetate (1.5 mmol)

-

Catalyst : Concentrated sulfuric acid (H₂SO₄)

-

Solvent : None (neat conditions)

-

Temperature : 0–5°C initially, then room temperature overnight .

The reaction proceeds through a cyclodehydration mechanism, forming the lactone ring. The 4-methyl group originates from ethyl acetoacetate, while the 7-hydroxy group is derived from resorcinol .

Bromination at Position 3

Introducing a bromine atom at position 3 enables subsequent functionalization via cross-coupling. 3-Bromo-7-hydroxy-4-methylcoumarin is synthesized using electrophilic bromination (Scheme 2).

Methodology

-

Reactant : 7-Hydroxy-4-methylcoumarin (1.0 mmol)

-

Brominating Agent : Bromine (Br₂) in glacial acetic acid

The bromination occurs regioselectively at position 3 due to the electron-donating effect of the 7-hydroxy group, which activates the ortho position.

Alkylation at Position 7 with 1,2-Dibromoethane

The final step introduces the 2-bromoethoxy group at position 7 via nucleophilic substitution (Scheme 4).

Procedure

-

Reactants : 3-(4-Chlorophenyl)-7-hydroxy-4-methylcoumarin (1.0 mmol), 1,2-dibromoethane (1.5 mmol)

-

Base : Potassium carbonate (K₂CO₃, 3.0 mmol)

-

Solvent : Acetone (50 mL)

The reaction proceeds via deprotonation of the 7-hydroxy group, followed by nucleophilic attack on 1,2-dibromoethane. The product is purified via recrystallization from ethanol .

Comparative Analysis of Synthetic Routes

Table 1 : Key Parameters for Each Synthesis Step

Critical Observations

-

Solvent Impact : Alkylation in acetone (Step 4) provides higher yields compared to DMF due to better solubility of intermediates .

-

Catalyst Efficiency : Pd(PPh₃)₄ in toluene (Step 3) minimizes side reactions, ensuring selective cross-coupling .

-

Temperature Control : Low temperatures during bromination (Step 2) prevent over-bromination.

Scalability and Industrial Considerations

For large-scale production, continuous flow reactors are recommended for Steps 3 and 4 to enhance efficiency and reduce reaction times. Automated systems enable precise control over:

-

Catalyst loading (Pd(PPh₃)₄ at 4.5 mol%)

-

Temperature gradients (120°C for Suzuki coupling)

-

Stirring rates (critical for heterogeneous mixtures in alkylation) .

Cost Analysis

-

Most Expensive Step : Suzuki-Miyaura coupling due to palladium catalyst costs.

-

Mitigation Strategies : Catalyst recycling or switching to cheaper ligands (e.g., Pd/C) .

Purity and Characterization

Final product purity is confirmed via:

Chemical Reactions Analysis

Reaction Scheme:

-

Starting Material : 3-(4-Chlorophenyl)-7-hydroxy-4-methyl-2H-chromen-2-one

-

Alkylation Agent : 1,2-Dibromoethane

-

Base : Potassium carbonate (K₂CO₃)

-

Solvent : Acetone or acetonitrile

-

Conditions : Reflux for 12–24 hours

Nucleophilic Substitution Reactions

The bromine in the 2-bromoethoxy side chain is highly reactive, enabling diverse substitutions:

Reaction with Hydroxychalcones

In a study synthesizing CNS-active hybrids, the bromoethoxy coumarin derivative reacted with hydroxychalcones under basic conditions:

Reaction Conditions:

-

Nucleophile : Hydroxychalcone derivatives

-

Base : K₂CO₃

-

Solvent : Acetonitrile

-

Temperature : 70°C

Data Table: Substitution Outcomes

| Product Structure | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|

| AK1 (Phenyl-substituted) | 72 | 118–128 | |

| AK2 (4-Chlorophenyl-substituted) | 68 | 125–130 |

Mechanism :

The chalcone’s hydroxyl group acts as a nucleophile, displacing bromide to form an ether linkage. The reaction follows an SN₂ pathway, evidenced by retention of stereochemistry .

Reactivity with Amines

While direct data for the target compound is limited, analogous bromoethoxy coumarins react with amines (e.g., piperazine) to form secondary amines.

Example Reaction:

-

Reactant : Piperazine

-

Conditions : DMF, 80°C, 8 hours

-

Product : Piperazine-linked coumarin derivative

Key Insight : Steric hindrance from the 4-methyl and 4-chlorophenyl groups may slow reaction kinetics compared to simpler coumarins .

Hydrolytic Stability

The bromoethoxy group is susceptible to hydrolysis under acidic or basic conditions, forming 7-hydroxy derivatives:

Hydrolysis Data:

| Condition | Time (h) | Degradation (%) |

|---|---|---|

| pH 1 (HCl) | 24 | 95 |

| pH 13 (NaOH) | 24 | 98 |

Implication : Storage in anhydrous environments is critical to prevent decomposition .

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, making the compound unsuitable for high-temperature reactions .

Computational Insights

Density Functional Theory (DFT) studies on analogous compounds reveal:

Scientific Research Applications

Antimicrobial Activity

Research indicates that chromenone derivatives exhibit notable antimicrobial properties. A study assessed the efficacy of 7-(2-bromoethoxy)-3-(4-chlorophenyl)-4-methyl-2H-chromen-2-one against various bacterial and fungal strains.

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 50 |

| Escherichia coli | 15 | 75 |

| Candida albicans | 20 | 40 |

The compound displayed significant antibacterial activity, comparable to standard antibiotics, indicating its potential as a therapeutic agent against infections.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It was tested in vitro for its ability to inhibit nitric oxide production in macrophages stimulated by lipopolysaccharide (LPS).

| Compound | IC50 (µM) | Cytotoxicity (MTT Assay) |

|---|---|---|

| This compound | 12.5 | No cytotoxicity observed |

The results suggest that this compound can effectively reduce inflammation without causing cytotoxic effects on cells, highlighting its therapeutic potential in inflammatory diseases.

Anticancer Potential

In recent studies, the compound has been investigated for its anticancer properties. It was found to induce apoptosis in cancer cell lines through the activation of caspase pathways.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

These findings indicate that this compound may serve as a lead compound for developing new anticancer therapies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity.

Case Study 1: Antimicrobial Efficacy

In a comparative study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of several chromenone derivatives, including this compound. The study demonstrated that this compound exhibited superior activity against resistant strains of bacteria compared to conventional antibiotics.

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory mechanism revealed that the compound inhibits the NF-kB signaling pathway, a crucial regulator of inflammatory responses. This was substantiated by Western blot analysis showing reduced expression of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of 7-(2-bromoethoxy)-3-(4-chlorophenyl)-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Features :

- Core Structure : The chromen-2-one (coumarin) scaffold provides a planar aromatic system, enabling π-π stacking interactions.

- Substituents: The 2-bromoethoxy group enhances reactivity for nucleophilic substitution, facilitating further functionalization . The methyl group at position 4 stabilizes the chromenone ring .

Synthesis :

The compound is synthesized via a Williamson etherification reaction between 7-hydroxy-4-methyl-3-(4-chlorophenyl)-2H-chromen-2-one and 1,2-dibromoethane in the presence of potassium carbonate. Typical yields range from 62–97%, depending on reaction conditions .

Spectral Data :

- ESI-MS : Observed m/z 283.0 [M+H]+ for the core structure (without the 4-chlorophenyl group; full molecular weight requires confirmation) .

- ¹H NMR : Key signals include δ ~4.0–4.2 ppm (OCH₂CH₂Br) and aromatic protons (δ ~6.3–7.7 ppm) .

Comparison with Similar Compounds

Structural Analogues with Varying Alkoxy Chains

Table 1: Comparison of Bromoalkoxy-Substituted Coumarins

*Molecular weight calculated based on C₁₉H₁₆BrClO₃.

†Data corresponds to a related compound lacking the 4-chlorophenyl group .

Key Observations :

- Chain Length : Increasing alkoxy chain length (e.g., from ethoxy to butoxy) reduces electrophilicity but enhances lipophilicity, impacting bioavailability .

Functional Group Modifications

Table 2: Comparison of 3-Substituted Coumarins

Key Observations :

- Electron-Withdrawing Groups : The 4-chlorophenyl group increases electrophilicity at the coumarin core compared to methoxy or hydroxy substituents, enhancing reactivity in cross-coupling reactions .

- Biological Relevance : Methoxy and hydroxy groups at position 7 are associated with antioxidant activity, whereas bromoethoxy groups are tailored for further synthetic modifications .

Pharmacological Potential vs. Analogues

- Anticancer Activity: The target compound’s bromoethoxy group allows conjugation with dinitroazetidine moieties, forming hybrids with potent anti-intrahepatic cholangiocarcinoma activity (IC₅₀: 2–5 µM) . In contrast, 7-(4-chlorobutoxy) derivatives exhibit lower potency due to reduced electrophilicity .

- Enzyme Inhibition : The 4-chlorophenyl group enhances acetylcholinesterase inhibition (IC₅₀: ~10 µM) compared to 3-methoxy-substituted coumarins (IC₅₀: >50 µM) .

Biological Activity

7-(2-bromoethoxy)-3-(4-chlorophenyl)-4-methyl-2H-chromen-2-one, also known by its CAS number 7471-76-3, is a coumarin derivative that has garnered attention for its potential biological activities. This article explores its antimicrobial, antioxidant, and anti-inflammatory properties based on recent research findings.

- Molecular Formula : C12H11BrO3

- Molecular Weight : 283.12 g/mol

- Density : 1.499 g/cm³

- Boiling Point : 415.6 °C at 760 mmHg

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of coumarin derivatives, including this compound.

In Vitro Studies

In a study assessing the antimicrobial efficacy of various coumarin analogues, this compound was tested against several pathogens:

- Gram-positive bacteria : Methicillin-resistant Staphylococcus aureus (MRSA)

- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa

- Fungi : Candida albicans and Cryptococcus neoformans

The results indicated that the compound exhibited significant antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 1 to 4 µg/mL against certain strains, comparable to standard antibiotics like ciprofloxacin .

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| MRSA | 1 | High |

| E. coli | 4 | Moderate |

| K. pneumoniae | 2 | High |

| C. albicans | 3 | Moderate |

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Research indicates that coumarin derivatives can scavenge free radicals and reduce oxidative stress in biological systems. The presence of electron-donating groups, such as methyl or methoxy substitutions on the aromatic ring, enhances the antioxidant capacity of these compounds .

Anti-inflammatory Activity

In vivo studies have demonstrated that compounds similar to this compound possess anti-inflammatory properties. These effects are attributed to their ability to inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation .

Case Study

A notable case involved the administration of a related coumarin derivative in animal models, which resulted in a significant reduction in edema and inflammatory markers when compared to control groups. The study concluded that these compounds could serve as potential therapeutic agents for inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of coumarin derivatives is influenced by their structural characteristics. The introduction of halogen atoms (like bromine and chlorine) and alkoxy groups has been shown to enhance their antimicrobial and antioxidant activities. A detailed SAR analysis suggests that modifications at specific positions on the coumarin scaffold can lead to improved efficacy against various pathogens .

Q & A

Q. Basic

- ESI-MS : Confirms molecular weight via the [M+H]⁺ ion (e.g., m/z ~390–405) .

- ¹H/¹³C NMR : Characterizes substituents, e.g., the 4-chlorophenyl aromatic protons (δ 7.4–7.6 ppm), bromoethoxy methylene protons (δ 4.3–4.5 ppm), and coumarin carbonyl (δ ~160 ppm) .

- XRD : Validates crystal packing and stereochemistry .

How does the bromoethoxy group influence reactivity in further derivatization?

Advanced

The bromine atom in the 2-bromoethoxy substituent acts as a leaving group, enabling nucleophilic substitution (e.g., with amines, thiols) or cross-coupling reactions (e.g., Suzuki-Miyaura). This reactivity is critical for generating libraries of derivatives for structure-activity relationship (SAR) studies. Computational modeling (DFT) can predict preferred reaction sites .

What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Advanced

Challenges include disorder in the bromoethoxy chain and weak diffraction due to low crystal quality. Solutions:

- Use SHELX software for refinement, leveraging constraints/restraints for disordered regions .

- Optimize crystallization solvents (e.g., ethanol/water mixtures) to improve crystal packing.

- Analyze π-π stacking interactions (e.g., between coumarin cores) using Mercury or PLATON .

What biological activities are reported for structurally similar coumarin derivatives?

Basic

Analogous compounds exhibit:

- Anticancer activity : Cytotoxicity via topoisomerase inhibition (IC₅₀ values in µM range) .

- Antimicrobial effects : Disruption of bacterial cell membranes .

- Fluorescence properties : Applications in bioimaging .

How can computational methods aid in predicting the bioactivity of this compound?

Q. Advanced

- Molecular docking : Screens potential targets (e.g., kinases, viral proteases) using AutoDock or Schrödinger .

- QSAR models : Correlate substituent electronegativity (e.g., Cl, Br) with bioactivity .

- MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

How can contradictory results in biological assays be resolved?

Q. Advanced

- Dose-response validation : Repeat assays with varying concentrations (e.g., 0.1–100 µM) to confirm dose dependency.

- Control experiments : Test for assay interference (e.g., fluorescence quenching in coumarins).

- Orthogonal assays : Validate cytotoxicity via MTT and apoptosis markers (e.g., caspase-3) .

What purification techniques are effective post-synthesis?

Q. Basic

- Column chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1).

- Recrystallization : Ethanol or methanol yields high-purity crystals .

How are π-π interactions analyzed in the crystal structure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.